4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Description
“4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound with a molecular formula of C20H16FN5O4S . It is also known as N-({[4-Cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-nitrobenzamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives were synthesized via the reaction of prepared thiosemicarbazones with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the presence of Et3N as a catalyst through a semi Hantzsch cyclization .Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group attached to a 1,2,4-triazole ring, which is further substituted with a 2-fluorophenyl group and a thiol group .Physical and Chemical Properties Analysis
The compound has an average mass of 441.435 Da and a monoisotopic mass of 441.090698 Da . The Log Kow (KOWWIN v1.67 estimate) is 3.35, indicating its partition coefficient between octanol and water .Scientific Research Applications
Antimicrobial and Antifungal Activity
A study highlighted the antimicrobial and antifungal properties of fluorophenyl-containing 1,2,4-triazole derivatives. These compounds demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as against the fungus Candida albicans. This indicates the potential of 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol in developing antimicrobial and antifungal agents (Бігдан, 2021).
Veterinary Medicine
Research into the morphological composition of blood and biochemical indicators in animals treated with a preparation containing 1,2,4-triazole derivatives, including this compound, showed positive clinical changes. This suggests its utility in veterinary medicine for treating fungal skin diseases and other conditions (Ohloblina, Bushuieva, & Parchenko, 2022).
Physical-Chemical Properties and Synthesis
Studies have focused on synthesizing and investigating the physical and chemical properties of 1,2,4-triazole derivatives. Understanding these properties is crucial for their application in various fields, including medicine and material science (Khilkovets, 2021).
Selective COX-2 Inhibitors
Some 1,2,4-triazole derivatives have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential in developing anti-inflammatory drugs. This could extend to compounds like this compound (Navidpour et al., 2006).
Properties
IUPAC Name |
4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3S/c12-9-4-2-1-3-8(9)10-13-14-11(16)15(10)7-5-6-7/h1-4,7H,5-6H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMFVZZJXKKQLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327343 | |
Record name | 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
725710-47-4 | |
Record name | 4-cyclopropyl-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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